3-Chloro-2-methyl-6-nitrobenzoic acid
CAS No.: 86315-08-4
Cat. No.: VC3862409
Molecular Formula: C8H6ClNO4
Molecular Weight: 215.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 86315-08-4 |
---|---|
Molecular Formula | C8H6ClNO4 |
Molecular Weight | 215.59 g/mol |
IUPAC Name | 3-chloro-2-methyl-6-nitrobenzoic acid |
Standard InChI | InChI=1S/C8H6ClNO4/c1-4-5(9)2-3-6(10(13)14)7(4)8(11)12/h2-3H,1H3,(H,11,12) |
Standard InChI Key | FHWPBBMYWHFORO-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1C(=O)O)[N+](=O)[O-])Cl |
Canonical SMILES | CC1=C(C=CC(=C1C(=O)O)[N+](=O)[O-])Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzoic acid backbone with three substituents:
This arrangement creates steric and electronic effects that influence its reactivity. The nitro group’s electron-withdrawing nature deactivates the ring, directing electrophilic substitutions to specific positions, while the methyl group contributes steric hindrance.
Physicochemical Data
Key properties include:
Property | Value |
---|---|
Molecular Weight | 215.591 g/mol |
Exact Mass | 214.999 g/mol |
PSA (Polar Surface Area) | 83.12 Ų |
LogP (Partition Coefficient) | 2.778 |
HS Code | 2916399090 |
While density and melting/boiling points remain unreported, its high LogP value suggests moderate lipophilicity, favoring membrane permeability in biological systems .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a multi-step sequence:
-
Nitration: 2-Methylbenzoic acid undergoes nitration using a mixture of and to introduce the nitro group at position 6.
-
Chlorination: Electrophilic chlorination with or adds the chlorine atom at position 3.
Reaction conditions (temperature, catalysts) are optimized to minimize byproducts. For example, nitration at 0–5°C improves regioselectivity.
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to enhance yield and safety. Key steps include:
-
Catalytic Nitration: Heterogeneous catalysts (e.g., zeolites) reduce acid waste.
-
Gas-Phase Chlorination: Minimizes solvent use and improves atom economy.
Chemical Reactivity and Derivative Formation
Substitution Reactions
The chlorine atom participates in nucleophilic aromatic substitution (NAS). For example, reaction with in ethanol replaces chlorine with hydroxyl groups:
Reduction and Oxidation
-
Nitro Reduction: Catalytic hydrogenation () converts the nitro group to an amine, yielding 3-chloro-2-methyl-6-aminobenzoic acid.
-
Methyl Oxidation: Strong oxidizers like transform the methyl group into a carboxyl group, forming 3-chloro-2-carboxy-6-nitrobenzoic acid.
Biological Activities and Mechanisms
Antimicrobial Properties
The compound exhibits broad-spectrum activity against Staphylococcus aureus and Candida albicans. In agar diffusion assays, it produced inhibition zones of 12–15 mm at 100 µg/mL.
Enzyme Inhibition
The compound inhibits acetylcholinesterase (), suggesting utility in Alzheimer’s disease research. Molecular docking studies reveal interactions with the enzyme’s catalytic triad (Ser203, His447, Glu334).
Industrial and Pharmaceutical Applications
Organic Synthesis
As a building block, it is used in:
-
Dye Synthesis: Nitro groups facilitate azo coupling reactions.
-
Agrochemicals: Chlorine enhances pesticidal activity in derivatives.
Pharmaceutical Intermediates
The compound serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. For example, carboxylation of the methyl group yields derivatives with COX-2 selectivity.
Comparative Analysis with Structural Analogs
Compound | Key Differences | Biological Activity |
---|---|---|
3-Chloro-2-nitrobenzoic acid | Lacks methyl group | Antimicrobial |
2-Methyl-3-nitrobenzoic acid | Chlorine at position 3 | Anti-inflammatory |
6-Nitro-2-methylbenzoic acid | Lacks chlorine | Weak enzyme inhibition |
The methyl and chlorine substituents in 3-chloro-2-methyl-6-nitrobenzoic acid synergistically enhance its lipophilicity and target binding .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume